![molecular formula C10H12O2 B065816 Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) CAS No. 186185-77-3](/img/structure/B65816.png)
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex organic compound that has been the focus of scientific research for several years. The compound has unique properties that make it an important area of study in the field of organic chemistry.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI).
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is not fully understood. However, it is believed that the compound interacts with cell membranes and alters their properties. This can lead to changes in cell function and ultimately, physiological effects.
Biochemical and Physiological Effects:
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. In vivo studies have shown that the compound can improve glucose metabolism and reduce insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has several advantages for lab experiments. It has excellent solubility properties and can be easily synthesized in the lab. Additionally, the compound has been shown to be non-toxic and has a low risk of side effects. However, the compound is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI). One area of research is the development of new drug delivery systems using the compound. Researchers are also investigating the potential use of the compound in the development of organic electronic devices. Additionally, there is ongoing research into the mechanism of action of the compound and its potential use in the treatment of various diseases.
Conclusion:
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex organic compound that has several scientific research applications. The compound has unique properties that make it an important area of study in the field of organic chemistry. While there is still much to be learned about the compound, the research conducted thus far has shown promising results and has opened up several avenues for future research.
Synthesemethoden
The synthesis of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex process that involves several steps. The compound can be synthesized through a series of reactions involving the starting materials cyclohexanone, ethyl acetoacetate, and 1,4-cyclohexadiene. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has several scientific research applications. The compound has been studied extensively for its potential use as a drug delivery system. It has been found to have excellent solubility properties and can be used to encapsulate drugs for targeted delivery. Additionally, the compound has been studied for its potential use in the field of organic electronics. It has been found to have excellent electron transport properties and can be used as a building block for the development of organic electronic devices.
Eigenschaften
CAS-Nummer |
186185-77-3 |
|---|---|
Produktname |
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-5(11)8-4-6-2-3-7(8)10-9(6)12-10/h2-3,6-10H,4H2,1H3/t6-,7+,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
GDJMABFSLCOMAE-ZOZBQHSOSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2O3 |
SMILES |
CC(=O)C1CC2C=CC1C3C2O3 |
Kanonische SMILES |
CC(=O)C1CC2C=CC1C3C2O3 |
Synonyme |
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



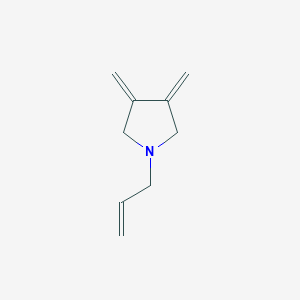

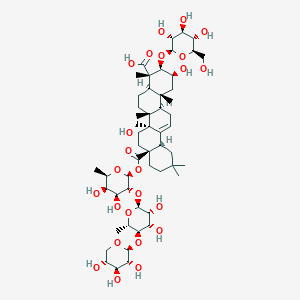

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
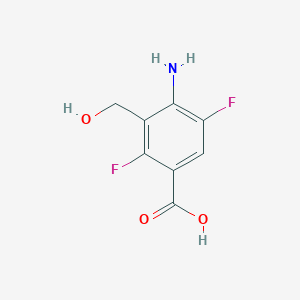
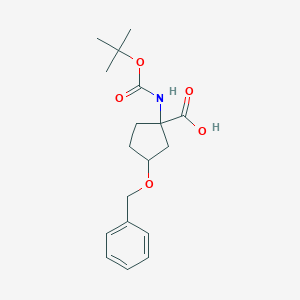
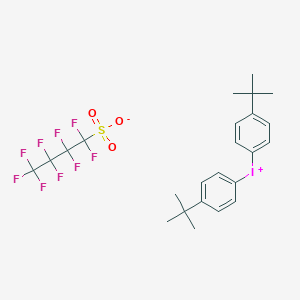
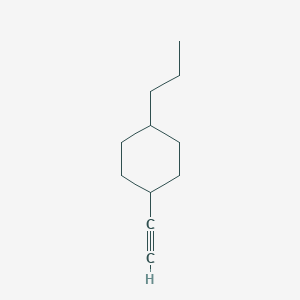
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
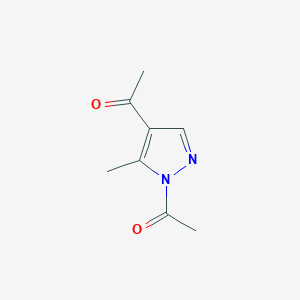
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
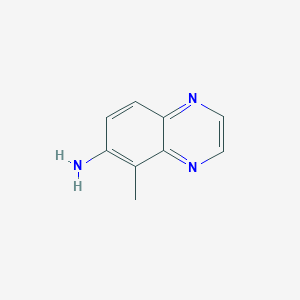
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)